Melperone N-Oxide: A Technical Guide to its Chemical Properties
Melperone N-Oxide: A Technical Guide to its Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melperone, an atypical antipsychotic of the butyrophenone class, is utilized in the treatment of various psychotic disorders. As with many pharmaceuticals, its metabolism and potential impurities are of significant interest to ensure safety and efficacy. Melperone N-oxide is a primary metabolite and a known impurity of Melperone.[1][2][3] This technical guide provides a comprehensive overview of the core chemical properties of Melperone N-oxide, intended for researchers, scientists, and professionals in drug development. This document summarizes known data, presents detailed experimental protocols based on established methods for similar compounds, and visualizes key processes.
Chemical and Physical Properties
Quantitative data for Melperone N-oxide is not extensively published in publicly accessible literature. However, based on its chemical structure and general properties of N-oxides, certain characteristics can be inferred and are presented alongside data for the parent compound, Melperone, for comparison. Melperone N-oxide is commercially available as a reference standard, and a comprehensive Certificate of Analysis would provide definitive values.[4][5]
Table 1: General Chemical Properties
| Property | Melperone | Melperone N-Oxide | Data Source / Rationale |
| IUPAC Name | 1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one | 1-(4-fluorophenyl)-4-(4-methyl-1-oxido-1-piperidinyl)-1-butanone | [4][6] |
| CAS Number | 3575-80-2 | 2724690-02-0 | [6][7] |
| Molecular Formula | C₁₆H₂₂FNO | C₁₆H₂₂FNO₂ | [4][6] |
| Molecular Weight | 263.36 g/mol | 279.36 g/mol | [4][6] |
| Appearance | White, crystalline odorless powder | Assumed to be a solid, likely crystalline | [8], General N-oxide properties |
Table 2: Physicochemical Properties
| Property | Melperone | Melperone N-Oxide | Data Source / Rationale |
| Melting Point | 205-210 °C (hydrochloride salt) | Not publicly available. Expected to differ from the parent compound. | [8] |
| Solubility | Freely soluble in water (as hydrochloride salt), ethanol, and chloroform. Practically insoluble in diethyl ether. | Expected to have higher aqueous solubility than Melperone due to the polar N-O bond. | [8], General N-oxide properties[9][10] |
| pKa | 9.1 (for the piperidine nitrogen) | Not publicly available. The N-oxide is a weaker base than the parent tertiary amine. | [11], General N-oxide properties[9] |
Synthesis of Melperone N-Oxide
The synthesis of tertiary amine N-oxides is a well-established transformation in organic chemistry, typically achieved through the oxidation of the corresponding tertiary amine.[12] While a specific, detailed protocol for the synthesis of Melperone N-oxide is not publicly available, a general and reliable method can be adapted from the synthesis of other antipsychotic N-oxides, such as those of phenothiazines and risperidone.[13][14] The most common oxidizing agents for this purpose are meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[13][14]
Experimental Protocol: Oxidation of Melperone
This protocol describes a general procedure for the synthesis of Melperone N-oxide based on established methods for similar compounds.
Materials:
-
Melperone
-
meta-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide (H₂O₂)
-
Dichloromethane (DCM) or Methanol
-
Saturated sodium bicarbonate solution
-
Sodium sulfite or sodium thiosulfate solution
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
Dissolution: Dissolve Melperone (1 equivalent) in a suitable solvent such as dichloromethane or methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Oxidation:
-
Using m-CPBA: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1 to 1.5 equivalents) portion-wise over 15-30 minutes, maintaining the temperature at 0 °C.
-
Using H₂O₂: To a solution of Melperone in methanol, add 30% hydrogen peroxide (excess, e.g., 5-10 equivalents). The reaction may be performed at room temperature or with gentle heating.[14] A patent describes the use of hydrogen peroxide in glacial acetic acid for the synthesis of heterocyclic N-oxides.[15]
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), staining with an appropriate indicator (e.g., Dragendorff reagent, which is effective for visualizing N-oxides).[9]
-
Quenching:
-
For m-CPBA: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the resulting m-chlorobenzoic acid. To remove any remaining peroxides, add a solution of sodium sulfite or sodium thiosulfate and stir until a test with potassium iodide-starch paper is negative.
-
For H₂O₂: Decompose the excess hydrogen peroxide by adding a small amount of manganese dioxide or a reducing agent like sodium sulfite.
-
-
Extraction: If using a biphasic system, separate the organic layer. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude Melperone N-oxide by silica gel column chromatography, using a gradient of methanol in dichloromethane to elute the more polar N-oxide product.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.
Analytical Characterization
As Melperone N-oxide is a known impurity and metabolite, its detection and quantification are crucial for quality control of the active pharmaceutical ingredient (API) and in metabolic studies.[1][2][3]
Spectroscopic Properties
While a full, detailed spectroscopic analysis of Melperone N-oxide is not publicly available, the expected characteristic features based on general knowledge of N-oxides are as follows:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The introduction of the oxygen atom on the nitrogen leads to a downfield shift of the signals corresponding to the protons and carbons adjacent to the nitrogen in the piperidine ring in both ¹H and ¹³C NMR spectra, compared to the parent Melperone.[9][14]
-
Infrared (IR) Spectroscopy: A prominent vibration band corresponding to the N⁺-O⁻ bond is expected to be observed, typically in the region of 930-970 cm⁻¹.[9]
-
Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak should correspond to the addition of an oxygen atom to the molecular weight of Melperone (M+16). A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom.[16]
Chromatographic Analysis
A validated high-performance liquid chromatography (HPLC) method is essential for the separation and quantification of Melperone N-oxide from Melperone and other related substances. While a specific method for Melperone N-oxide is not published, a method for Melperone hydrochloride provides a starting point.[17] Given the increased polarity of the N-oxide, adjustments to the mobile phase composition would be necessary.
General HPLC Method Development Parameters:
-
Column: A reversed-phase column (e.g., C18) is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would likely be required to achieve good separation of the non-polar parent drug and the more polar N-oxide.
-
Detection: UV detection at a wavelength where both Melperone and Melperone N-oxide have significant absorbance (e.g., around 248 nm as used for Melperone hydrochloride) would be appropriate.[17]
-
Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[18]
Biological Context: Metabolism
Melperone N-oxide is formed as a metabolite of Melperone during Phase I metabolism in the body.[19] This biotransformation is typically catalyzed by cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs).[19] The formation of N-oxide metabolites is a common metabolic pathway for drugs containing tertiary amine functionalities.[9]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. Melperone |Axios Research [axios-research.com]
- 4. Melperone N-Oxide | CAS 2724690-02-0 | LGC Standards [lgcstandards.com]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. Melperone | C16H22FNO | CID 15387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cymitquimica.com [cymitquimica.com]
- 8. Melperone [chemeurope.com]
- 9. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US20100151021A1 - Compositions Comprising Melperone - Google Patents [patents.google.com]
- 12. Synthesis of N-Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Synthesis of the N-oxides of phenothiazine antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. CN109776412A - A kind of synthetic method of N oxide - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
- 17. CN101762657B - High performance liquid chromatography analysis method of melperone hydrochloride - Google Patents [patents.google.com]
- 18. jneonatalsurg.com [jneonatalsurg.com]
- 19. hyphadiscovery.com [hyphadiscovery.com]
